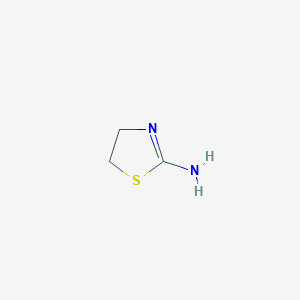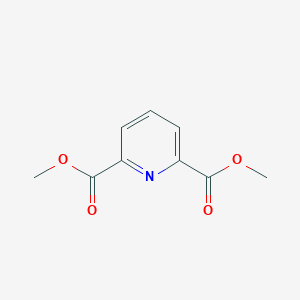![molecular formula C10H17NO2 B132769 Tert-butyl N-[(1E,3E)-penta-1,3-dienyl]carbamate CAS No. 141966-91-8](/img/structure/B132769.png)
Tert-butyl N-[(1E,3E)-penta-1,3-dienyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[(1E,3E)-penta-1,3-dienyl]carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is commonly referred to as TBPC and is a carbamate derivative of penta-1,3-diene. Its unique chemical structure makes it a valuable tool for researchers in the fields of organic chemistry, biochemistry, and medicinal chemistry.
Mecanismo De Acción
TBPC is known to exhibit a variety of biological activities, including anti-inflammatory and anti-cancer properties. The mechanism of action of TBPC is not well understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
TBPC has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of disease. TBPC has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TBPC is its versatility as a building block for the synthesis of various organic compounds. It is also relatively easy to synthesize and purify. However, one of the limitations of TBPC is its low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are many potential future directions for research involving TBPC. One area of interest is the development of new anti-cancer agents based on the structure of TBPC. Another area of research is the investigation of the mechanism of action of TBPC and its effects on various signaling pathways in the body. Additionally, researchers may explore the potential use of TBPC in the development of new drugs for the treatment of inflammatory diseases.
Métodos De Síntesis
TBPC can be synthesized using a variety of methods, including the reaction of tert-butyl carbamate with penta-1,3-diene in the presence of a catalyst. The reaction can be carried out under different conditions, such as in the presence of a solvent or under high pressure. The yield and purity of the compound can be optimized by adjusting the reaction parameters.
Aplicaciones Científicas De Investigación
TBPC has been used extensively in scientific research due to its ability to act as a versatile building block for the synthesis of various organic compounds. It has been used in the development of new drugs, such as anti-cancer agents and anti-inflammatory drugs. TBPC has also been used in the synthesis of natural products, such as terpenes and steroids.
Propiedades
Número CAS |
141966-91-8 |
|---|---|
Nombre del producto |
Tert-butyl N-[(1E,3E)-penta-1,3-dienyl]carbamate |
Fórmula molecular |
C10H17NO2 |
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
tert-butyl N-[(1E,3E)-penta-1,3-dienyl]carbamate |
InChI |
InChI=1S/C10H17NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h5-8H,1-4H3,(H,11,12)/b6-5+,8-7+ |
Clave InChI |
XUKALTRSOXMVKA-BSWSSELBSA-N |
SMILES isomérico |
C/C=C/C=C/NC(=O)OC(C)(C)C |
SMILES |
CC=CC=CNC(=O)OC(C)(C)C |
SMILES canónico |
CC=CC=CNC(=O)OC(C)(C)C |
Sinónimos |
Carbamic acid, 1,3-pentadienyl-, 1,1-dimethylethyl ester, (E,E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



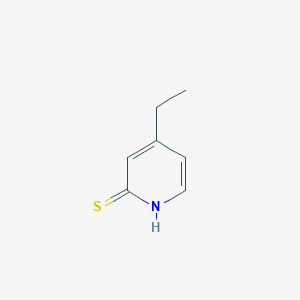
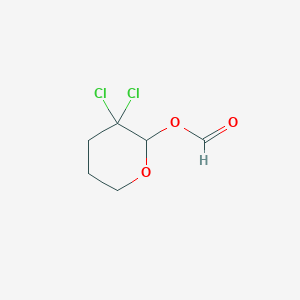
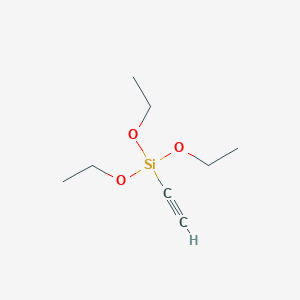
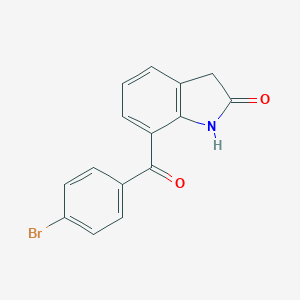
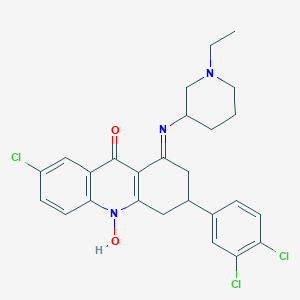
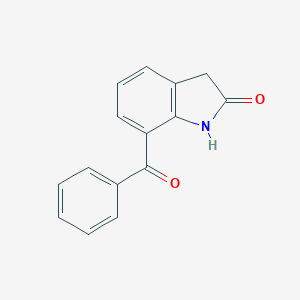
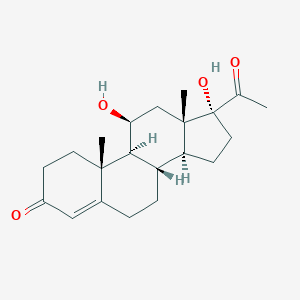
![3-Pyridin-2-ylpyrido[1,2-a][1,3,5]triazine-2,4-dione](/img/structure/B132712.png)
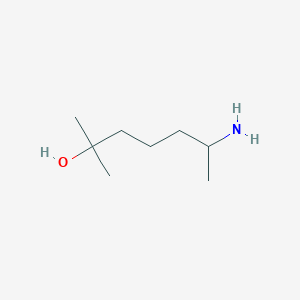
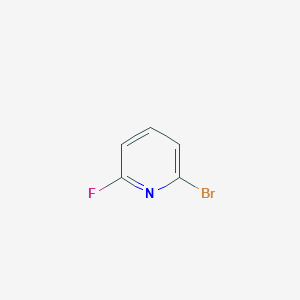
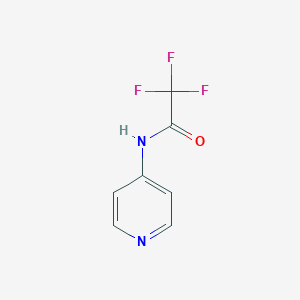
![(E)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide](/img/structure/B132723.png)
